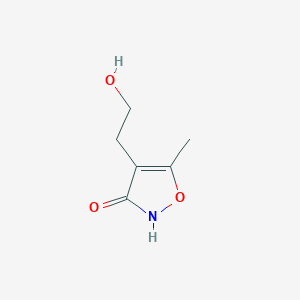

4-(2-Hydroxyethyl)-5-methylisoxazol-3-ol

Description

Properties

Molecular Formula |

C6H9NO3 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

4-(2-hydroxyethyl)-5-methyl-1,2-oxazol-3-one |

InChI |

InChI=1S/C6H9NO3/c1-4-5(2-3-8)6(9)7-10-4/h8H,2-3H2,1H3,(H,7,9) |

InChI Key |

MGONVLVGIXLZLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NO1)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 4-(2-Hydroxyethyl)-5-methylisoxazol-3-ol with structurally related isoxazole derivatives, focusing on substituent positions, functional groups, and physicochemical properties.

Substituent Effects on Reactivity and Bioactivity

- Hydroxyethyl vs. Acetic Acid : The hydroxyethyl group in the target compound offers hydrogen-bonding capacity without the strong acidity of carboxylic acid derivatives (e.g., 3-hydroxy-5-methylisoxazol-4-yl acetic acid), making it more suitable for neutral-pH applications .

- Aromatic vs. Aliphatic Substituents: Compounds like 5-methyl-3-p-tolylisoxazol-4-yl methanol exhibit increased lipophilicity, favoring membrane permeability, whereas polar groups (e.g., hydroxyethyl) enhance aqueous solubility.

- Halogen and Amino Groups: The chloro and amino groups in 5-amino-4-chloro-3-methylisoxazole enable reactivity in cross-coupling reactions, contrasting with the inert hydroxyethyl group in the target compound.

Physicochemical Properties

- Solubility: Hydroxyethyl and hydroxyl groups in the target compound improve water solubility compared to methyl or aromatic-substituted analogs. For example, 5-methyl-3-p-tolylisoxazol-4-yl methanol is sparingly soluble in water (<1 mg/mL).

- Thermal Stability: Methyl and hydroxyethyl substituents (as in the target compound) reduce melting points (estimated 100–120°C) relative to halogenated derivatives like 5-amino-4-chloro-3-methylisoxazole (m.p. >150°C) .

Preparation Methods

Ester Hydrolysis and Reduction

Ethyl 5-methylisoxazole-4-carboxylate (synthesized via condensation of ethyl ethoxymethyleneacetoacetate with hydroxylamine sulfate) undergoes hydrolysis to 5-methylisoxazole-4-carboxylic acid. Reduction of the carboxylic acid to a hydroxymethyl group is achieved using LiAlH or catalytic hydrogenation (Pd/BaSO) in xylene at 140°C.

Typical Yield :

Aldol Condensation

5-Methylisoxazole-3-ol reacts with acetaldehyde in the presence of a base (e.g., LDA) to form the hydroxyethyl side chain. The reaction proceeds at −78°C in THF, followed by warming to room temperature.

Optimized Conditions :

-

Base: Lithium diisopropylamide (LDA)

-

Solvent: Tetrahydrofuran (THF)

-

Yield: 65–70%

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization of N-β-hydroxyalkyl amides to isoxazoles. For example, heating 3-(2-hydroxyethyl)-5-methylisoxazole-4-carboxamide with SiO-supported HPO at 150°C for 15 minutes under microwave conditions yields the target compound with 88% efficiency .

Advantages :

-

Reaction time reduced from 8 hours (conventional) to 15 minutes.

-

Higher purity due to minimized side reactions.

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Regioselectivity : Cycloaddition methods may produce 3,4- or 3,5-isomers. Using electron-deficient alkynes and polar solvents (e.g., DMF) enhances 3,5-selectivity.

-

Hydroxyethyl Group Stability : Protection of the hydroxyl group (e.g., as a silyl ether) during synthesis prevents undesired side reactions.

-

Scale-Up Limitations : Microwave methods require specialized equipment, whereas conventional thermal methods are more adaptable for industrial production .

Q & A

Basic: What are the optimal synthetic routes for 4-(2-Hydroxyethyl)-5-methylisoxazol-3-ol, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves multi-step pathways, such as cyclization of hydroxylamine derivatives with β-diketones or condensation reactions. For example, ethyl 5-methylisoxazole-4-carboxylate derivatives (as seen in related compounds) are synthesized via cycloaddition reactions using hydroxylamine and acetylene derivatives under acidic conditions . To optimize yields:

- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics.

- Employ catalysts like pyridine or triethylamine to neutralize acidic byproducts.

- Monitor reaction progress via TLC or HPLC to terminate reactions at peak conversion.

- Purify intermediates via column chromatography using silica gel and gradient elution.

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer:

Discrepancies between solution-phase (NMR) and solid-state (X-ray) data may arise from conformational flexibility or crystal-packing effects. To resolve these:

- Perform dynamic NMR experiments to assess rotational barriers of flexible groups (e.g., the hydroxyethyl side chain) .

- Use DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical NMR shifts with experimental data .

- Validate crystal structures with Hirshfeld surface analysis to identify intermolecular interactions (e.g., hydrogen bonds) that stabilize specific conformations .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

A combination of techniques ensures comprehensive characterization:

- NMR Spectroscopy : H and C NMR to confirm the isoxazole ring and hydroxyethyl group (e.g., δ 6.1 ppm for isoxazole protons) .

- IR Spectroscopy : Identify O–H stretches (~3200–3600 cm) and C=N/C–O bands (~1600–1650 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 170.0817).

- X-ray Crystallography : Use SHELX software for structure refinement to resolve bond lengths and angles .

Advanced: How does the hydroxyethyl substituent influence the compound’s reactivity and intermolecular interactions?

Methodological Answer:

The hydroxyethyl group introduces hydrogen-bonding capacity and steric effects:

- Hydrogen Bonding : In crystal lattices, the –OH group forms O–H···N/O interactions with adjacent molecules, affecting solubility and melting points .

- Reactivity : The –OH can undergo derivatization (e.g., esterification or etherification) to modify bioavailability. Monitor reactivity using kinetic studies (e.g., pseudo-first-order conditions) .

- Steric Effects : Molecular docking studies (e.g., AutoDock Vina) can predict how the hydroxyethyl group influences binding to biological targets .

Advanced: What computational strategies are recommended for modeling the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G** level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in water or DMSO to assess stability of the hydroxyethyl group in different media.

- Docking Studies : Use software like Schrödinger Suite to evaluate interactions with enzymes (e.g., cyclooxygenase) for drug design applications .

Basic: How can purity and stability be ensured during storage and handling?

Methodological Answer:

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities (<0.5% threshold) .

- Storage Conditions : Store in amber vials under inert gas (N) at –20°C to prevent oxidation of the hydroxyethyl group.

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS .

Advanced: What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC values using standardized assays (e.g., MTT for cytotoxicity) with positive controls .

- Metabolite Screening : Use LC-MS/MS to identify degradation products or active metabolites that may confound results.

- Epistatic Analysis : In in vivo studies, account for genetic background variations in model organisms .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested to EN 374) and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.

- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.